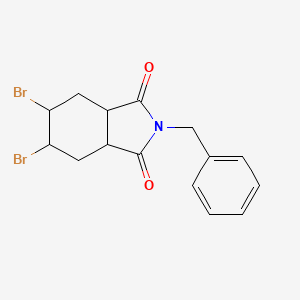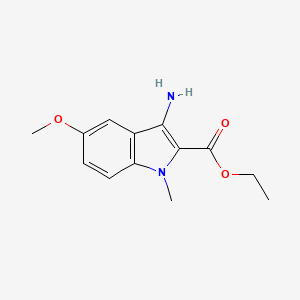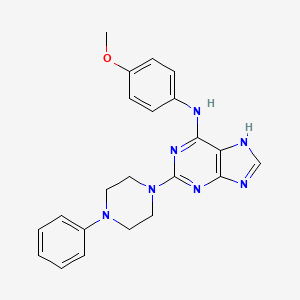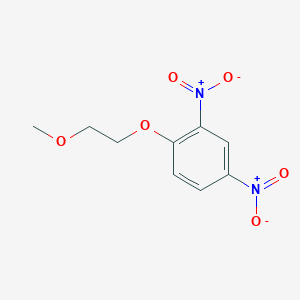![molecular formula C16H23N3O3 B12494794 4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)
4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is a complex organic compound that features both piperidine and morpholine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with piperidine under basic conditions to form the 1-(3-nitrobenzyl)piperidine intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, base (e.g., sodium hydride)
Cyclization: Acidic or basic catalysts, elevated temperatures
Major Products Formed
Reduction: 4-{1-[(3-AMINOPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE
Substitution: Various N-substituted derivatives
Cyclization: Polycyclic compounds with enhanced biological activity
Aplicaciones Científicas De Investigación
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing its activity and leading to improved glucose regulation . The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine: Known for its antidiabetic activity.
(4-Nitrophenyl)(piperidin-1-yl)methanone: Shares structural similarities and is used in various chemical syntheses.
Uniqueness
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is unique due to its dual piperidine and morpholine moieties, which confer distinct chemical and biological properties. Its ability to modulate specific biological targets makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C16H23N3O3 |
|---|---|
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23N3O3/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18/h1-3,12,15H,4-11,13H2 |
Clave InChI |
LQOROOAFJJOXQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)


![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![N-{(E)-[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12494763.png)


![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494776.png)


![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12494800.png)
![5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494803.png)
